2-[(Oxolan-2-ylmethyl)sulfamoyl]acetic acid
Overview
Description
2-[(Oxolan-2-ylmethyl)sulfamoyl]acetic acid is a chemical compound with the molecular formula C7H13NO5S and a molecular weight of 223.25 g/mol . This compound is known for its unique structure, which includes an oxolane ring and a sulfamoyl group attached to an acetic acid moiety. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Oxolan-2-ylmethyl)sulfamoyl]acetic acid typically involves the reaction of oxolane-2-methanol with sulfamoyl chloride, followed by the addition of acetic acid. The reaction conditions often require a controlled temperature environment and the use of solvents such as dichloromethane or tetrahydrofuran to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade reactants and solvents, along with optimized reaction conditions to ensure high yield and purity. The production process would also incorporate purification steps such as crystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(Oxolan-2-ylmethyl)sulfamoyl]acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the sulfamoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted acetic acid derivatives.
Scientific Research Applications
2-[(Oxolan-2-ylmethyl)sulfamoyl]acetic acid is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-[(Oxolan-2-ylmethyl)sulfamoyl]acetic acid involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the oxolane ring can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[(Tetrahydro-2-furanylmethyl)sulfamoyl]acetic acid
- 2-[(Oxolan-3-ylmethyl)sulfamoyl]acetic acid
- 2-[(Oxolan-2-ylmethyl)sulfamoyl]propanoic acid
Uniqueness
2-[(Oxolan-2-ylmethyl)sulfamoyl]acetic acid is unique due to its specific structural features, such as the position of the oxolane ring and the sulfamoyl group. These structural characteristics confer distinct chemical reactivity and biological activity compared to similar compounds. The presence of the oxolane ring enhances its solubility and stability, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(oxolan-2-ylmethylsulfamoyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO5S/c9-7(10)5-14(11,12)8-4-6-2-1-3-13-6/h6,8H,1-5H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEFCTHNOFNFRDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNS(=O)(=O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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